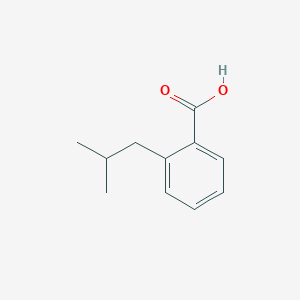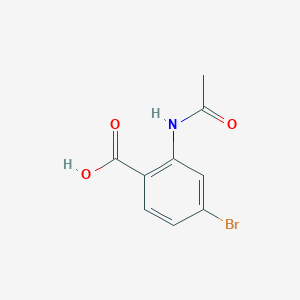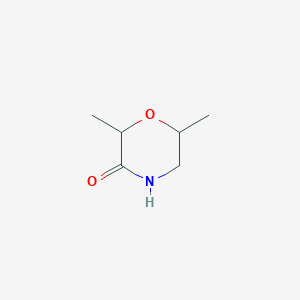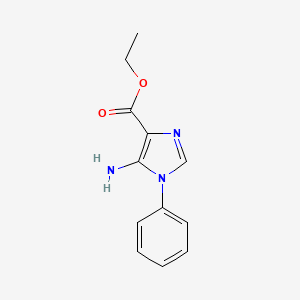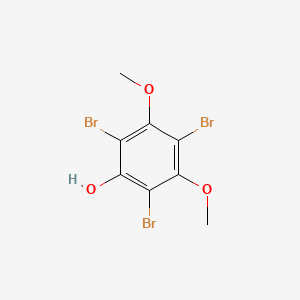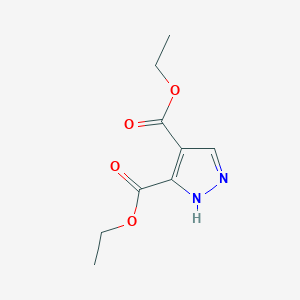
Diethyl 1H-pyrazole-3,4-dicarboxylate
Übersicht
Beschreibung
Diethyl 1H-pyrazole-3,4-dicarboxylate is a chemical compound with the molecular formula C9H12N2O4 . It has a molecular weight of 212.21 .
Synthesis Analysis
A series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates were prepared in 14 - 93% yield by acid-catalysed treatment of diethyl 2,3-bis [(E,E)- (dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines .Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 esters (aromatic), and 1 Pyrazole .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antituberculosis Agents
Diethyl 1H-pyrazole-3,4-dicarboxylate derivatives have been identified as potential antituberculosis agents. Their structural framework allows for the synthesis of compounds that exhibit significant activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .
Antimicrobial and Antifungal Applications
The pyrazole moiety is known for its antimicrobial properties. Researchers have synthesized various derivatives that show promising results as antimicrobial and antifungal agents, providing a new avenue for the development of treatments against resistant strains of bacteria and fungi .
Anti-inflammatory Properties
Inflammation is a biological response to harmful stimuli. Pyrazole derivatives, including Diethyl 1H-pyrazole-3,4-dicarboxylate, have been shown to possess anti-inflammatory properties, making them valuable in the development of anti-inflammatory medications .
Anticancer Research
Cancer research has benefited from the application of pyrazole derivatives. These compounds can be designed to target specific pathways in cancer cells, offering a targeted approach to cancer therapy. The pyrazole ring is a key feature in many anticancer drugs under investigation .
Antidiabetic Activity
Diethyl 1H-pyrazole-3,4-dicarboxylate derivatives have been explored for their antidiabetic activity. They can act on various biological targets involved in diabetes, providing a potential for the development of new antidiabetic drugs .
Agricultural Chemistry: Herbicides
The agricultural sector has utilized pyrazole derivatives as herbicides. These compounds can inhibit the growth of unwanted plants without affecting the crops, contributing to increased agricultural productivity .
Coordination Chemistry
In coordination chemistry, pyrazole derivatives serve as ligands that can bind to metal ions, forming complexes with diverse applications, including catalysis and material science .
Organometallic Chemistry
Pyrazole-based compounds are used in organometallic chemistry to create complexes with metals. These complexes have applications in catalysis, contributing to the development of new synthetic methods .
Safety and Hazards
Eigenschaften
IUPAC Name |
diethyl 1H-pyrazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-10-11-7(6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKOLHTYHOVCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561080 | |
| Record name | Diethyl 1H-pyrazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37687-26-6 | |
| Record name | Diethyl 1H-pyrazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diethyl 1H-pyrazole-3,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-chloropropyl)-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1368256.png)
